molecular formula C20H16ClN5O2S2 B3009599 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 897620-93-8

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B3009599
CAS No.: 897620-93-8
M. Wt: 457.95
InChI Key: NZCOMSBUFNFNTR-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Some benzothiazolinone acetamide analogs have been studied for their electronic properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds, including variations of the core structure mentioned, have shown good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Furthermore, their non-linear optical (NLO) activity was investigated, indicating their potential in optical devices. Molecular docking studies on Cyclooxygenase 1 (COX1) have also highlighted their relevance in medicinal chemistry (Mary et al., 2020).

Crystal Structure Analysis

Research on the crystal structure of related acetamides, like 2-Chloro-N-[4-(4-chloro­phen­yl)-1,3-thia­zol-2-yl]acetamide, has provided insights into the molecular interactions and structural orientations that could be fundamental in designing drugs and materials with specific properties (Saravanan et al., 2016).

Biological Activities

A series of N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives were synthesized and evaluated for their biological activities, including antioxidant, antibacterial, and urease inhibition effects. These studies reveal the compound's significant urease inhibition, surpassing the standard used, indicating a potential application in treating diseases related to urease activity. Molecular docking studies support these findings by showing how these compounds bind to the non-metallic active site of the urease enzyme (Gull et al., 2016).

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S2/c1-11-2-7-15-16(8-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-5-3-12(21)4-6-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCOMSBUFNFNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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